![molecular formula C21H21N7O2S4 B2373072 N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide CAS No. 394215-24-8](/img/structure/B2373072.png)

N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

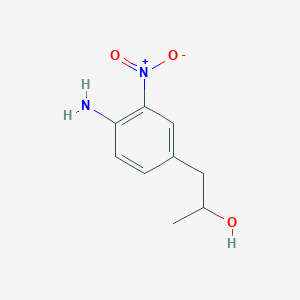

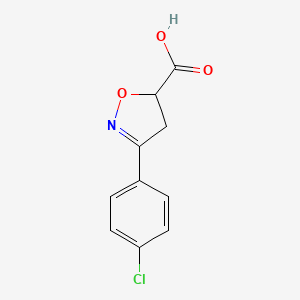

The compound “N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide” is a complex organic molecule. It contains several functional groups, including a thiophene, a triazole, and a thiadiazole .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple heterocyclic rings. The thiophene, triazole, and thiadiazole rings contribute to the molecule’s aromaticity .Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

This compound belongs to a class of molecules synthesized through microwave-assisted methods, combining features of penicillanic acid or cephalosporanic acid with various heterocyclic systems. The resulting hybrid molecules have been investigated for their antimicrobial, antilipase, and antiurease activities, showing promising results against test microorganisms. This suggests potential applications in the development of new antimicrobial agents with broad-spectrum efficacy (Başoğlu et al., 2013).

Antimicrobial and Antifungal Action

Further research into the derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including the specific chemical structure , has revealed significant antimicrobial and antifungal activities. These compounds have demonstrated sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, highlighting their potential as candidates for further studies in antimicrobial drug development (Sych et al., 2019).

Catalyst-free Synthesis and Theoretical Studies

The compound's synthesis involves catalyst- and solvent-free methods, indicating a more environmentally friendly and potentially cost-effective approach to its production. Theoretical studies accompanying the synthesis process have provided insights into the reaction mechanisms, suggesting wider applications in synthetic chemistry for the creation of novel heterocyclic compounds with potential biological activities (Moreno-Fuquen et al., 2019).

Photophysical Properties and Material Sciences

Investigations into the photophysical properties of similar sulfur-containing compounds have elucidated the effects of sulfur-containing functional groups on the electronic structures. These studies have implications for the development of new fluorescent molecules for applications in material sciences, sensing of hazardous compounds, and biomolecular sciences. The specific compound's structure could inspire the synthesis of new materials with desirable fluorescent properties (Murai et al., 2018).

Fungicidal Activity

Compounds within the same class have shown fungicidal activity, suggesting potential applications in agriculture for the protection of crops against fungal pathogens. This aligns with a growing need for new, effective fungicides that can help mitigate crop loss and support global food security (El-Telbani et al., 2007).

Mechanism of Action

While the exact mechanism of action for this compound is not known, compounds with similar structures have been studied for their urease inhibitory activity. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Inhibitors of this enzyme could potentially be used to treat infections caused by Helicobacter pylori, a bacterium that relies on urease for survival .

Future Directions

The future research directions for this compound could involve further exploration of its potential as a urease inhibitor. This could involve in vitro and in vivo studies to evaluate its efficacy and safety. Additionally, modifications to its structure could be explored to optimize its activity and reduce any potential side effects .

properties

IUPAC Name |

N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N7O2S4/c1-3-31-21-27-25-19(34-21)23-17(29)12-33-20-26-24-16(11-22-18(30)15-8-5-9-32-15)28(20)14-7-4-6-13(2)10-14/h4-10H,3,11-12H2,1-2H3,(H,22,30)(H,23,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQOSDJXSBPHMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C)CNC(=O)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N7O2S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2372993.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4-dimethylbenzamide](/img/structure/B2372998.png)

![[1-({[7-(Acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B2373000.png)

![1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-4-methylpiperidine](/img/structure/B2373003.png)

![5-bromo-N,2-dimethyl-N-[(3-methylphenyl)methyl]thiophene-3-sulfonamide](/img/structure/B2373006.png)

![10-methoxy-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2373009.png)

![N-(4-bromo-3-methylphenyl)-5-ethyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2373011.png)